Bornyl acetate

Catalog No.
S8044731
CAS No.
92618-89-8
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bornyl acetate

CAS Number

92618-89-8

Product Name

Bornyl acetate

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3

InChI Key

KGEKLUUHTZCSIP-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Solubility

Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils; slightly soluble in propylene glycol
In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin
Slightly soluble in water; Insoluble in glycerin, propylene glycol
Soluble (in ethanol)
Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin
Practically insoluble to insoluble in wate

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Description

Bornyl acetate is a natural product found in Artemisia thuscula, Curcuma xanthorrhiza, and other organisms with data available.

Bornyl acetate is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol. It is an acetate ester derived from borneol, a naturally occurring terpene found in various essential oils, particularly those from pine needles in the Pinaceae family. Bornyl acetate is characterized by its distinct "piney" aroma, making it a popular ingredient in perfumes, air fresheners, and cleaning products. It is also recognized as a food additive and flavoring agent due to its pleasant scent and taste .

  • Hydrolysis: In the presence of water and an acid or base catalyst, bornyl acetate can be hydrolyzed to yield borneol and acetic acid.
  • Oxidation: The compound can be oxidized to produce various derivatives, including ketones such as 3-, 5-, and 6-oxobornyl acetate .
  • Reduction: Reduction reactions can convert bornyl acetate back to borneol using reducing agents like lithium aluminum hydride.

These reactions highlight the versatility of bornyl acetate in organic synthesis and its potential applications in various fields.

Bornyl acetate exhibits a range of biological activities:

  • Anti-inflammatory Effects: Research indicates that it can inhibit inflammatory pathways, including the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .
  • Analgesic Properties: It has been shown to reduce pain responses in animal models, suggesting potential applications in pain management .
  • Sedative Effects: Bornyl acetate has sedative properties that may be beneficial in aromatherapy and relaxation therapies.

These pharmacological activities make bornyl acetate a promising candidate for further research in phytomedicine.

Bornyl acetate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of borneol with acetic anhydride or acetic acid in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions.
    text
    Borneol + Acetic Anhydride → Bornyl Acetate + Acetic Acid
  • Microbial Fermentation: Certain microbial strains can convert borneol into bornyl acetate through biotransformation processes, offering a more environmentally friendly synthesis route.
  • Chemical Oxidation: Oxidation of borneol using oxidizing agents can yield bornyl acetate as one of the products.

These synthesis methods underscore the compound's accessibility for industrial and research purposes.

Bornyl acetate finds numerous applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes, air fresheners, and personal care products .
  • Food Industry: It serves as a flavoring agent in foods and beverages, enhancing sensory experiences .
  • Pharmaceuticals: Its anti-inflammatory and analgesic properties make it a potential candidate for developing new therapeutic agents .
  • Aromatherapy: The sedative effects of bornyl acetate are utilized in aromatherapy practices to promote relaxation and well-being.

Studies have explored the interactions of bornyl acetate with various biological systems:

  • Cytokine Modulation: Bornyl acetate has been shown to modulate cytokine levels, indicating its role in immune response regulation .
  • Pain Pathway Inhibition: Its ability to inhibit pain pathways suggests potential interactions with neurotransmitter systems involved in pain perception .

These studies highlight the compound's multifaceted interactions within biological systems, paving the way for future therapeutic applications.

Bornyl acetate shares structural characteristics with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
BorneolC₁₂H₁₈OPrecursor to bornyl acetate; exhibits similar aroma.
CamphorC₁₀H₁₄OStronger odor; used for medicinal purposes.
LinaloolC₁₀H₁₈OFloral aroma; commonly used in fragrances.
TerpineolC₁₀H₁₈OPresent in many essential oils; has antimicrobial properties.

Bornyl acetate's unique combination of pleasant aroma, anti-inflammatory effects, and applications across diverse fields distinguishes it from these similar compounds. Its role as both a flavoring agent and a potential therapeutic agent further enhances its significance in both culinary and medicinal contexts.

Physical Description

Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid
Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS]
Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma
Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma
Colourless solid; Sweet herbaceous odou

Color/Form

Colorless to very pale straw-colored liquid

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Boiling Point

220-224 °C
BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C

Flash Point

190 °F (88 °C) /closed cup/

Heavy Atom Count

14

Taste

Fresh, burning taste

Density

0.978 at °C
0.981-0.985
0.979-0.984
0.981-0.987

Odor

Pine needles
Pleasant, camphor-like odor reminiscent of some varieties of pine needles and hemlock
Camphoraceous, piney, balsamic odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Mechanism of Action

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

Vapor Pressure

0.6 [mmHg]

Absorption Distribution and Excretion

The percutaneous absorptions of camphene, isoborneol-acetate, limonene, menthol and alpha-pinene as constituents of a foam bath (Pinimenthol) were measured on animals using radioactively labelled ingredients. Pharmacokinetic measurements showed maximum blood levels for all tested ingredients 10 min after the onset of percutaneous absorption. None of the ingredients was preferentially absorbed. Blood levels of all ingredients after 10 min of percutaneous absorption were a direct function of the size of the skin area involved.

Metabolism Metabolites

Isobornyl acetate readily hydrolyzes (within hours) to isobornyl alcohol during the first step of its biochemical pathway. The alcohol will become conjugated with glucoronic acid and be excreted in the urine (expected within hours to days).

Wikipedia

Bornyl_acetate
Isobornyl_acetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

By treatment of camphene with acetic acid, usually in the presence of a catalyst; also by acetylation of isoborneol; depending on the starting material (d-camphene or l-camphene), the resulting acetate may exhibit slight optical activity; the commercial product is considered to be optically inactive.
Isobornyl acetate is prepared from camphene and acetic acid in the presence of acidic catalysts (e.g., sulfuric acid), or on a styrene-divinylbenzene acid ion-exchanger.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Wholesale and Retail Trade
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-: ACTIVE
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)-: ACTIVE
In public use since the 1930s.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-11-23

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